

Application Notes for Bioequivalence Studies of Lacidipine using Lacidipine-13C4

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Compound of Interest						
Compound Name:	Lacidipine-13C4					
Cat. No.:	B12363099	Get Quote				

Introduction

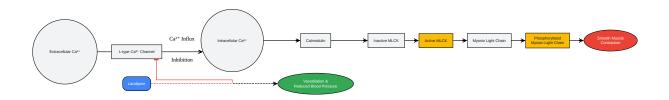
Lacidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension. [1] To ensure the therapeutic equivalence of generic formulations of lacidipine, bioequivalence studies are essential. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. The use of a stable isotope-labeled internal standard, such as Lacidipine-13C4, is crucial for accurate and precise quantification of lacidipine in biological matrices, minimizing variability from sample processing and instrument response.[2] [3][4] This document provides detailed application notes and protocols for conducting a bioequivalence study of lacidipine using Lacidipine-13C4 as an internal standard with LC-MS/MS analysis.

Mechanism of Action

Lacidipine is a selective inhibitor of L-type calcium channels in vascular smooth muscle.[5][6][7] By blocking the influx of calcium ions into these cells, it leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][5]

Signaling Pathway of Lacidipine





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Caption: Mechanism of action of Lacidipine.

Experimental Protocols

Bioequivalence Study Protocol

This protocol outlines a typical single-dose, randomized, two-period, two-sequence crossover study to compare a test formulation of lacidipine with a reference formulation in healthy adult subjects under fasting conditions.

- 1. Study Design and Participants:
- Design: A single-dose, randomized, two-period, crossover study.[8]
- Participants: Healthy adult male and/or female volunteers, aged 18-45 years. The number of subjects should be sufficient to provide adequate statistical power (typically 24-36).
- Inclusion/Exclusion Criteria: Standard criteria for bioequivalence studies, including normal findings in medical history, physical examination, and laboratory tests.
- Washout Period: A washout period of at least 7 days between the two treatment periods.



- 2. Dosing and Administration:
- Test Product: Lacidipine formulation to be evaluated.
- Reference Product: Commercially available lacidipine formulation.
- Dose: A single oral dose of lacidipine (e.g., 4 mg).
- Administration: Subjects will receive a single oral dose of either the test or reference product with a specified volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.[8]
- 3. Blood Sampling:
- Blood samples (e.g., 5 mL) will be collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-dose (0 hours) and at specified time points post-dose.
- Suggested Sampling Times: 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[8]
- Plasma will be separated by centrifugation and stored frozen at -20°C or below until analysis.

Bioanalytical Method: LC-MS/MS

This method describes the quantification of lacidipine in human plasma using Lacidipine-13C4 as an internal standard (IS).

- 1. Sample Preparation (Liquid-Liquid Extraction):
- Thaw plasma samples at room temperature.
- To 100 μL of plasma in a microcentrifuge tube, add 25 μL of Lacidipine-¹³C₄ internal standard working solution.
- Vortex for 30 seconds.
- Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
- Vortex for 5 minutes.



- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject an aliquot (e.g., 10 μL) into the LC-MS/MS system.
- 2. Chromatographic and Mass Spectrometric Conditions:

Parameter	Condition	
LC System	Agilent 1200 Series or equivalent	
Column	Zorbax SB C18 (50 x 4.6 mm, 5 μm) or equivalent[9]	
Mobile Phase	5 mM Ammonium Acetate Buffer : Acetonitrile (15:85, v/v)[9]	
Flow Rate	0.60 mL/min[9]	
Column Temperature	40°C	
Injection Volume	10 μL	
Mass Spectrometer	API 4000 LC-MS/MS or equivalent[9]	
Ionization Mode	Electrospray Ionization (ESI), Positive	
MRM Transitions	Lacidipine: m/z 456.2 \rightarrow 354.2[10] Lacidipine- ¹³ C ₄ : (Adjust for mass difference)	
Scan Type	Multiple Reaction Monitoring (MRM)	

Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines, including assessments of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation



Pharmacokinetic Parameters

The following pharmacokinetic parameters should be calculated for both the test and reference formulations:

- Cmax: Maximum observed plasma concentration.
- Tmax: Time to reach Cmax.
- AUC₀-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
- AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.
- t₁/₂: Elimination half-life.

Statistical Analysis

- Log-transformed Cmax, AUC₀-t, and AUC₀-∞ will be analyzed using an Analysis of Variance (ANOVA) model.
- The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax, AUC₀-t, and AUC₀-∞ should be calculated.
- For bioequivalence to be concluded, the 90% confidence intervals must fall within the acceptance range of 80.00% to 125.00%.[8][10]

Table 1: Summary of Pharmacokinetic Parameters from a Representative Lacidipine Bioequivalence Study

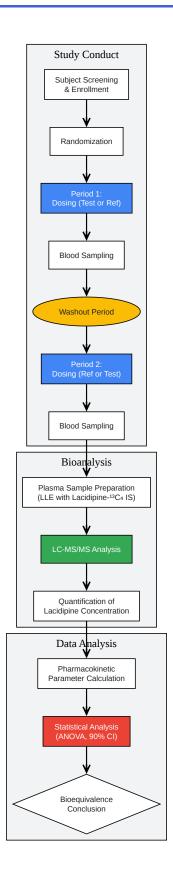


Parameter (Unit)	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)	Ratio of Geometric Means (Test/Ref) %	90% Confidence Interval
Cmax (pg/mL)	3245 ± 1456	3189 ± 1398	102.1	92.5 - 112.8
AUCo-t (pg·h/mL)	21876 ± 9876	21543 ± 9567	101.5	94.2 - 109.4
AUC₀-∞ (pg·h/mL)	23456 ± 10123	23111 ± 9987	101.5	94.3 - 109.5
Tmax (h)	1.5 ± 0.8	1.6 ± 0.9	-	-
t ₁ / ₂ (h)	14.2 ± 3.5	14.5 ± 3.8	-	-

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific study.

Workflow Visualization





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Caption: Bioequivalence study workflow.



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